N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
Description
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide is a benzamide derivative featuring a 1,1-dioxo-2,3-dihydrothiophen-3-yl (dihydrothiophene sulfone) moiety and a 4-ethylphenyl substituent.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-15-8-10-17(11-9-15)20(18-12-13-24(22,23)14-18)19(21)16-6-4-3-5-7-16/h3-13,18H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZMEFMUBBETJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide” typically involves the following steps:
Formation of the Dioxo-Dihydrothiophene Ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or peracids.
Coupling with 4-Ethylphenylamine: The dioxo-dihydrothiophene intermediate is then reacted with 4-ethylphenylamine under acidic or basic conditions to form the corresponding amide.
Benzoylation: The final step involves the benzoylation of the amine group using benzoyl chloride or a similar reagent in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the thiophene ring, leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Oxidation Products: Sulfone, sulfoxide derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding: Investigation into its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infections.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of “N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide” would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
*Calculated based on molecular formula (C₁₉H₁₉NO₃S). †Includes triazole-thiazole side chain (C₂₈H₂₆N₆OS₂).
Substituent Effects on Physicochemical Properties
- Methoxy and ethoxy groups introduce polarity, as seen in compounds with molecular weights 361.38 and 375.42 g/mol, respectively .
- Electron-Withdrawing Groups (e.g., Cl, F): Chlorine and fluorine substituents (e.g., in and ) may increase metabolic stability and alter electronic distribution, affecting binding to targets like enzymes or receptors.
Stereochemical Considerations
This could impact biological activity if enantioselective interactions occur .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
